molecular formula C7H11FN2O4S B12750456 4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE CAS No. 217311-43-8

4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE

Cat. No.: B12750456
CAS No.: 217311-43-8
M. Wt: 238.24 g/mol
InChI Key: KSZAJDHKFPOSOV-UHFFFAOYSA-N
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Description

2,4-Diamino-5-fluorotoluene sulfate is an aromatic organic compound with the molecular formula C7H9FN2 It is a derivative of toluene, where the methyl group is substituted with two amino groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-5-fluorotoluene sulfate can be synthesized through the hydrogenation of 2,4-dinitro-5-fluorotoluene using a nickel catalyst. This process involves the reduction of the nitro groups to amino groups under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 2,4-dinitro-5-fluorotoluene with iron powder .

Industrial Production Methods

In industrial settings, the synthesis of 2,4-diamino-5-fluorotoluene sulfate typically involves the use of catalytic hydrogenation. The reaction is carried out in large reactors where 2,4-dinitro-5-fluorotoluene is treated with hydrogen gas in the presence of a nickel catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-fluorotoluene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-5-fluorotoluene sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-diamino-5-fluorotoluene sulfate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-fluorotoluene sulfate is unique due to the presence of both amino and fluorine groups on the toluene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

217311-43-8

Molecular Formula

C7H11FN2O4S

Molecular Weight

238.24 g/mol

IUPAC Name

4-fluoro-6-methylbenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/C7H9FN2.H2O4S/c1-4-2-5(8)7(10)3-6(4)9;1-5(2,3)4/h2-3H,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

KSZAJDHKFPOSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)F.OS(=O)(=O)O

Origin of Product

United States

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